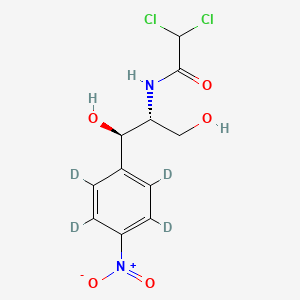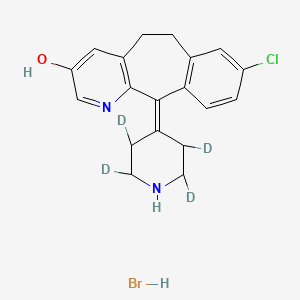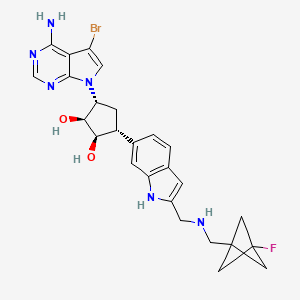
11-Hydroxygelsenicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxygelsenicine is a 11-hydroxy-substituted gelsedine-type indole alkaloid compound isolated from the ethanol extract of the stems of Gelsemium elegans . It is known for its unique chemical structure and biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Hydroxygelsenicine is typically isolated from the stems of Gelsemium elegans using ethanol extraction . The extraction process involves soaking the plant material in ethanol, followed by filtration and concentration to obtain the crude extract. The compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, and its production is limited to research and small-scale laboratory settings .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxygelsenicine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The hydroxyl group at the 11th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
11-Hydroxygelsenicine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-Hydroxygelsenicine involves its interaction with specific molecular targets and pathways. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which play a role in its metabolism . The compound’s effects are mediated through its binding to these enzymes, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
11-Hydroxygelsenicine is unique among similar compounds due to its specific hydroxyl substitution at the 11th position. Similar compounds include:
Gelsenicine: Another indole alkaloid from Gelsemium elegans with a different substitution pattern.
14-Hydroxygelsenicine: A closely related compound with an additional hydroxyl group at the 14th position.
Koumine: An alkaloid with a similar indole structure but different functional groups.
These compounds share some structural similarities but differ in their specific substitutions and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1R,2S,4S,7R,8S)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1 |
InChI Key |
ZXUAITOHPKQHGN-NWPJSNQLSA-N |
Isomeric SMILES |
CCC1=N[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |
Canonical SMILES |
CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)







